behenamide MEA
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)docosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h26H,2-23H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFWUECSNJWBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90240599 | |
| Record name | Behenamide MEA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90240599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94109-05-4 | |
| Record name | Cromide BEM | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Behenamide MEA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Behenamide MEA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90240599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)docosanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEHENOYL MONOETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4F777M28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Advanced Derivatization of N 2 Hydroxyethyl Docosanamide
Established Synthetic Routes for Docosanamide (B136405) and its Ethanolamide Conjugate
The synthesis of N-(2-Hydroxyethyl)docosanamide fundamentally involves the formation of an amide bond between behenic acid (docosanoic acid) and ethanolamine (B43304). The closely related primary amide, docosanamide (behenamide), serves as a crucial precursor and reference compound, with its own established industrial production methods.
Reaction of Behenic Acid with Ethanolamine: Optimizing Reaction Conditions and Yields
The direct formation of N-(2-Hydroxyethyl)docosanamide from behenic acid and ethanolamine is a condensation reaction that forms an amide linkage. Conceptually, this reaction involves the joining of the carboxylic acid and the amine with the elimination of a water molecule. wikipedia.org Achieving high yields and purity requires careful optimization of reaction conditions to drive the equilibrium toward the product.
Several strategies can be employed for this synthesis:
Thermal Condensation: This is the most direct method, involving heating behenic acid and ethanolamine, often at temperatures between 150°C and 200°C. evitachem.com The removal of water as it is formed is crucial to push the reaction to completion.
Acid-Catalyzed Amidation: The reaction can be accelerated by using an acid catalyst.
Use of Coupling Agents: To avoid high temperatures that might cause side reactions, modern organic synthesis often employs coupling agents. For the synthesis of a similar compound, N-(4-Hydroxyphenyl)docosanamide, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst have been used to facilitate amide bond formation under milder conditions. scielo.br A similar approach is viable for N-(2-Hydroxyethyl)docosanamide.
The optimization process involves adjusting parameters such as temperature, reaction time, solvent, and the type and amount of catalyst or coupling agent to maximize the yield and purity of the final product.
Table 1: Representative Conditions for Amide Synthesis from Fatty Acids
| Parameter | Method 1: Thermal Condensation | Method 2: Coupling Agent |
|---|---|---|
| Reactants | Behenic Acid, Ethanolamine | Behenic Acid, Ethanolamine |
| Catalyst/Reagent | None (or acid catalyst) | DCC (Coupling Agent), DMAP (Catalyst) |
| Solvent | High-boiling, non-reactive solvent or neat | Aprotic solvent (e.g., Dichloromethane, THF) |
| Temperature | 150-200°C | Room Temperature to 50°C |
| Key Consideration | Efficient removal of water by-product | Removal of urea (B33335) by-product (from DCC) |
Consideration of Industrial Production Methods for Behenamide Precursors in Academic Contexts
Behenamide (docosanamide) is the primary amide precursor to many derivatives and is used commercially as a slip and anti-blocking agent in polymers like polyethylene (B3416737) and polypropylene (B1209903). evitachem.comsciencepublishinggroup.com Understanding its industrial synthesis provides valuable context for academic research regarding precursor availability, purity, and cost.
Industrially, behenamide is not always made from the direct amidation of behenic acid with ammonia (B1221849) due to the harsh conditions required. A common large-scale method involves the reaction of methyl behenate (B1239552) with ammonia. google.com This process is typically performed in a sealed vessel under high pressure and temperature. For instance, a patented method describes reacting methyl behenate with ammonia at approximately 400 psi and 365°F (185°C) for about ten hours, a process that yields a high-purity product. google.com The presence of a small amount of behenic acid can act as a catalyst in this reaction. google.com
Purification in industrial settings often involves solvent recrystallization, which includes dissolving the crude product in a suitable solvent, decolorizing with activated carbon, and then inducing crystallization by cooling to obtain a pure, final product. The availability of high-purity behenamide from industrial sources can serve as a convenient starting material for laboratory-scale synthesis of N-(2-Hydroxyethyl)docosanamide and other derivatives.
Design and Synthesis of N-(2-Hydroxyethyl)docosanamide Derivatives
Modifying the structure of N-(2-Hydroxyethyl)docosanamide by adding functional groups can alter its properties for various applications, from creating biological probes to developing new materials.
Preparation of Glycosylated N-(2-Hydroxyethyl)docosanamide Analogues
Glycosylation, the attachment of a sugar moiety, can significantly increase the water solubility and biological interactivity of lipid molecules. While specific reports on the glycosylation of N-(2-Hydroxyethyl)docosanamide are not widespread, the existence of glycosylated N-acylethanolamines in nature suggests its feasibility. acs.org The synthesis of a glycosylated analogue would typically proceed in several steps:
Protection: The reactive primary hydroxyl group on the ethanolamine moiety of N-(2-Hydroxyethyl)docosanamide is temporarily "protected" with a chemical group (e.g., a silyl (B83357) ether) to prevent it from interfering in the next step.
Glycosylation: The protected amide is reacted with an activated sugar molecule (a glycosyl donor), such as a glycosyl halide or trichloroacetimidate, in the presence of a promoter to form a glycosidic bond.
Deprotection: The protecting group is removed to yield the final glycosylated N-(2-Hydroxyethyl)docosanamide analogue.
This process allows for the creation of novel amphiphilic molecules whose properties can be tuned by changing the attached carbohydrate.
Synthesis of Methyl Ester and Other Functionalized Docosanamide Derivatives
Beyond glycosylation, various other functional groups can be introduced to the N-(2-Hydroxyethyl)docosanamide structure. For example, a methyl ester derivative could be synthesized, though this term can be ambiguous. It could refer to the esterification of the terminal hydroxyl group or starting from a methyl ester of behenic acid.
Other known functionalized derivatives of docosanamide include compounds like N-[3-(dimethylamino)propyl]docosanamide , which introduces a tertiary amine group, altering the molecule's polarity and charge characteristics. science.gov The synthesis of such derivatives involves reacting behenic acid or its activated form (like an acyl chloride) with a functionalized amine, in this case, N,N-dimethylpropane-1,3-diamine. sciforum.netcsic.es
Table 2: Examples of Functionalized Docosanamide Derivatives
| Derivative Type | Functional Group Introduced | Potential Synthetic Approach |
|---|---|---|
| Glycosylated Analogue | Carbohydrate (e.g., Glucose) | Reaction of protected N-(2-Hydroxyethyl)docosanamide with an activated sugar |
| Tertiary Amine Analogue | -N(CH₃)₂ | Amidation of behenic acid with N,N-dimethylpropane-1,3-diamine |
| Hydroxyphenyl Analogue | -C₆H₄OH | Amidation of behenic acid with 4-aminophenol |
Application of Click Chemistry for N-(2-Hydroxyethyl)docosanamide Probes in Biological Studies
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. biologists.com This makes it an invaluable tool in chemical biology for creating molecular probes to study the behavior of molecules like lipids within living systems. nih.gov A common click reaction is the copper-catalyzed cycloaddition of an alkyne and an azide (B81097) to form a stable triazole ring. biologists.com
To create a "clickable" probe of N-(2-Hydroxyethyl)docosanamide, a small, non-disruptive chemical handle—either an alkyne or an azide—is incorporated into its structure. nih.gov This can be achieved by synthesizing the molecule from a modified starting material. For example:
Alkyne-functionalized probe: Reacting behenic acid with an ethanolamine analogue containing a terminal alkyne.
Azide-functionalized probe: Reacting behenic acid with an azido-functionalized ethanolamine.
Once synthesized, this probe can be introduced into a biological system (e.g., cell culture). After it has been metabolized or has interacted with cellular components, a reporter molecule (like a fluorophore or a biotin (B1667282) tag) that has the complementary click handle can be added. nih.gov The click reaction then covalently attaches the reporter to the probe, allowing for visualization of the lipid's location or isolation of its binding partners for further analysis. acs.org This powerful technique enables detailed investigation into the subcellular distribution and protein interactions of N-(2-Hydroxyethyl)docosanamide. nih.govacs.org
Green Chemistry Principles in the Synthesis of N-(2-Hydroxyethyl)docosanamide and Related Amides
The synthesis of amides, a fundamental process in chemical manufacturing for pharmaceuticals, polymers, and surfactants, has traditionally relied on methods that are often at odds with environmental sustainability. ucl.ac.uksioc-journal.cn Conventional approaches frequently employ stoichiometric coupling reagents and operate under harsh conditions, which generates significant chemical waste and poses safety concerns. ucl.ac.ukrsc.org The pursuit of greener and more sustainable chemical processes has led to the application of green chemistry principles to the synthesis of N-(2-Hydroxyethyl)docosanamide and other long-chain fatty acid amides. These principles focus on minimizing waste, utilizing renewable resources, and employing safer chemical pathways. numberanalytics.comnih.gov
A central tenet of green chemistry is the improvement of atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. numberanalytics.comprimescholars.com Traditional amide synthesis, using activating agents like carbodiimides or acid chlorides, suffers from poor atom economy because these high-molecular-weight reagents are consumed in stoichiometric amounts and become byproducts. ucl.ac.uk In contrast, catalytic methods, particularly direct amidation, strive for higher atom economy by facilitating the reaction with only a small amount of catalyst, ideally producing only water as a byproduct. ucl.ac.ukarpnjournals.org
Biocatalysis has emerged as a powerful tool for the sustainable synthesis of fatty acid amides. Enzymes, particularly lipases, function as highly efficient and selective catalysts for amide bond formation under mild reaction conditions. rsc.orgnih.gov The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), allows for easy separation from the reaction mixture and reuse, further enhancing the process's green credentials. nih.govnih.gov Enzymatic synthesis can proceed via the direct aminolysis of fatty acid esters or through the amidation of free fatty acids. nih.gov
Research has demonstrated the high efficiency of enzymatic methods for producing N-acylethanolamines. An environmentally friendly method using 1-monoacylglycerols (MAGs) as acyl donors for enzymatic amidation has shown remarkable results. acs.orgacs.org This approach is significantly more efficient than using other acyl donors like free fatty acids or fatty acid esters. acs.orgacs.org For instance, the synthesis of oleoyl (B10858665) ethanolamide using 1-monoolein as the acyl donor achieved a product yield of up to 96%. acs.orgacs.org
The principle of using renewable feedstocks is particularly relevant for the synthesis of N-(2-Hydroxyethyl)docosanamide. numberanalytics.com The docosanoyl (behenoyl) group, a 22-carbon acyl chain, can be derived from behenic acid, which is found in various plant-based oils such as palm oil and rapeseed oil. researchgate.net Utilizing biomass-derived materials instead of petroleum-based starting materials reduces the dependency on fossil fuels and contributes to a more sustainable chemical industry. novomof.comwordpress.com The entire lifecycle of the product is made greener by sourcing raw materials from renewable, agricultural feedstocks. rsc.orgclimalife.com
Furthermore, green synthesis strategies emphasize the reduction or elimination of hazardous solvents. ucl.ac.uk Many conventional amide coupling reactions are performed in dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents, which have significant health and environmental concerns. ucl.ac.uk Research into greener alternatives focuses on using safer solvents, such as cyclopentyl methyl ether, or developing solvent-free reaction conditions. numberanalytics.comnih.gov Mechanochemical synthesis, which uses mechanical force to drive reactions without the need for bulk solvents, represents one such solvent-free approach being applied to amide synthesis. numberanalytics.com
Table of Mentioned Compounds
| Compound Name |
|---|
| N-(2-Hydroxyethyl)docosanamide |
| Behenic Acid |
| Candida antarctica lipase B (CALB) |
| Cyclopentyl methyl ether |
| N,N-dimethylformamide (DMF) |
| Docosanoic acid |
| Ethyl Oleate |
| 1-Monoacylglycerols (MAGs) |
| 1-Monoolein |
| Oleic Acid |
| Oleoyl ethanolamide |
| Triolein |
Molecular and Cellular Mechanisms of N 2 Hydroxyethyl Docosanamide Action
Interactions with Biological Membranes and Lipid Bilayers
The amphipathic nature of N-(2-Hydroxyethyl)docosanamide, featuring a long, saturated 22-carbon acyl chain and a polar ethanolamine (B43304) headgroup, governs its interaction with cellular membranes.
The integration of N-(2-Hydroxyethyl)docosanamide into biological membranes has been reported to enable or influence electron transfer reactions. The phenolic group of similar long-chain amide compounds is noted to be capable of participating in electron transfer reactions, while the aliphatic chain interacts with the lipid membrane. Although N-(2-Hydroxyethyl)docosanamide lacks a phenolic group, its interaction with the membrane environment is a critical factor in this process. By altering the structural organization of the lipid bilayer, it may change the proximity and orientation of components of electron transport chains, thereby modulating their efficiency.
Enzymatic Modulation and Signaling Pathway Interference
N-(2-Hydroxyethyl)docosanamide can interfere with critical enzymatic pathways involved in inflammation and cellular signaling.
Research indicates that N-(2-Hydroxyethyl)docosanamide and related primary fatty acid amides can inhibit the activity of cyclooxygenase (COX) enzymes. The COX enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), key mediators of inflammation. biomarker.hunih.gov By inhibiting COX pathways, N-(2-Hydroxyethyl)docosanamide effectively reduces the production of these pro-inflammatory mediators. The inhibition of COX-2 is a particularly important therapeutic target for anti-inflammatory drugs, as this isoform is typically induced by inflammatory stimuli. biomarker.hunih.gov The mechanism involves blocking the enzyme's active site, preventing the synthesis of prostaglandin (B15479496) precursors like PGG2 and PGH2. nih.gov
Table 1: Cyclooxygenase (COX) Isoforms and their Function
| Enzyme | Expression | Primary Function | Role in Inflammation |
|---|---|---|---|
| COX-1 | Constitutive | "Housekeeping" roles, e.g., gastric protection, platelet aggregation | Contributes to inflammation |
| COX-2 | Inducible | Pro-inflammatory signaling, pain, fever | Upregulated at sites of inflammation |
Data sourced from general knowledge on COX enzymes. biomarker.hunih.gov
In addition to its effects on COX enzymes, N-(2-Hydroxyethyl)docosanamide has been shown to inhibit lipoxygenase (LOX) pathways. LOX enzymes are another class of enzymes that oxygenate polyunsaturated fatty acids like arachidonic acid, leading to the biosynthesis of a different group of inflammatory mediators, the leukotrienes, and other eicosanoids. researchgate.net Eicosanoids derived from LOX pathways are potent mediators of inflammation and immune responses. researchgate.net By inhibiting LOX, N-(2-Hydroxyethyl)docosanamide can further suppress inflammatory processes by reducing the synthesis of these signaling molecules.
While some NAEs (like anandamide) are well-known endocannabinoids that act on cannabinoid receptors (CB1 and CB2), saturated NAEs like N-(2-Hydroxyethyl)docosanamide exhibit pharmacological activities that are often independent of these receptors. biomarker.hunih.gov The non-CB receptor-mediated pharmacology of docosanoyl ethanolamide is an area of ongoing research, with evidence suggesting it may have a role in the functioning of ion channels. biomarker.hu
Other saturated NAEs provide a model for these non-cannabinoid-mediated effects. For instance, N-stearoylethanolamine (NSE) demonstrates significant anti-inflammatory properties that are not blocked by CB1 or CB2 antagonists. nih.gov Instead, its effects are reversed by an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, indicating this ion channel as a key target. nih.gov Similarly, N-palmitoylethanolamide (PEA) is known to exert anti-inflammatory and analgesic actions through pathways that may involve the peroxisome proliferator-activated receptor-alpha (PPAR-α) rather than classical CB receptors. wikipedia.orgpnas.org These findings support the hypothesis that N-(2-Hydroxyethyl)docosanamide, as a long-chain saturated NAE, likely modulates cellular function through interactions with a variety of non-CB receptor targets, including ion channels and nuclear receptors.
Table 2: Receptor Targets of Saturated N-Acylethanolamides
| Compound | Class | Primary Receptor Target(s) (Non-CB) | Reference |
|---|---|---|---|
| N-(2-Hydroxyethyl)docosanamide | Saturated NAE (C22:0) | Ion Channels (putative) | biomarker.hu |
| N-Stearoylethanolamine (NSE) | Saturated NAE (C18:0) | TRPV1 | nih.gov |
| N-Palmitoylethanolamide (PEA) | Saturated NAE (C16:0) | PPAR-α | wikipedia.orgpnas.org |
Endocannabinoid System Interplay: Effects on Anandamide (B1667382) Metabolism and Vanilloid Receptor Activation
N-(2-Hydroxyethyl)docosanamide, a long-chain saturated N-acylethanolamine (NAE), does not typically exhibit direct activity at classical cannabinoid receptors (CB1 and CB2) in the way that the primary endocannabinoid N-arachidonoylethanolamine (anandamide or AEA) does. caymanchem.comlipidmaps.org Instead, its mechanism of action is more nuanced, primarily involving indirect modulation of the endocannabinoid system through what is known as the "entourage effect". tandfonline.comannualreviews.org This effect posits that certain lipid molecules, while inactive or weakly active on their own, can enhance the biological activity of primary endocannabinoids like anandamide. annualreviews.org
The interplay of N-(2-Hydroxyethyl)docosanamide manifests in two significant ways:
Anandamide Metabolism: One of the primary pathways for the degradation of anandamide is enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH). wikipedia.org NAEs, including long-chain saturated variants, can act as alternative substrates for FAAH, thereby competitively inhibiting the breakdown of anandamide. nih.govnih.gov By slowing its degradation, the local concentration and half-life of anandamide are increased, leading to a potentiation of its effects at cannabinoid and other receptors. Research on various NAEs shows that they can inhibit anandamide hydrolysis to varying degrees. nih.govnih.gov
Vanilloid Receptor Activation: Anandamide is a known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain sensation. nih.gov Seminal research by Smart et al. (2002) demonstrated that other NAEs can significantly modulate anandamide's effect at human TRPV1 receptors. nih.gov The study revealed that several NAEs, particularly those with long acyl chains, greatly potentiated the response to anandamide at TRPV1. annualreviews.orgnih.gov This potentiation is not merely a result of FAAH inhibition, as there was no clear correlation between the ability of a compound to enhance the TRPV1 response and its ability to inhibit anandamide hydrolysis. nih.gov This suggests a more direct, allosteric modulatory effect on the TRPV1 receptor itself, where the presence of N-(2-Hydroxyethyl)docosanamide or similar molecules could enhance the receptor's sensitivity or efficacy in response to anandamide. annualreviews.orgnih.gov
Therefore, while N-(2-Hydroxyethyl)docosanamide is largely inactive as a direct cannabinoid agonist, it functions as a key supporting molecule within the broader endocannabinoid system, enhancing the signaling of anandamide through metabolic and receptor-level interactions.
Modulation of Specific Kinases (e.g., Cdc42-binding kinase) and Receptor Tyrosine Kinases (e.g., EGFR)
Based on available scientific literature and research databases, there is currently no specific information detailing the direct modulation of Cdc42-binding kinase or Epidermal Growth Factor Receptor (EGFR) by N-(2-Hydroxyethyl)docosanamide.
Structure-Activity Relationship (SAR) Studies of N-(2-Hydroxyethyl)docosanamide and its Analogues
The biological activity of N-acylethanolamines (NAEs) is intrinsically linked to their chemical structure, specifically the length and degree of saturation of the fatty acyl chain and the nature of the head group. universiteitleiden.nl The structure-activity relationship (SAR) for N-(2-Hydroxyethyl)docosanamide can be understood by comparing it with its various analogues.
Influence of Acyl Chain Length and Saturation:
The fatty acyl chain is a critical determinant of an NAE's pharmacological profile.
Chain Length: The study by Smart et al. (2002) on the potentiation of anandamide's effect at TRPV1 receptors investigated NAEs with chain lengths from C3 to C18. nih.gov They found that lauroylethanolamide (C12:0) and myristoylethanolamide (C14:0) produced the most dramatic potentiation of the anandamide response, significantly greater than that of PEA (C16:0). nih.gov This indicates that for saturated NAEs, there is an optimal chain length for this specific entourage effect, and the relationship is not linear. While N-(2-Hydroxyethyl)docosanamide (C22:0) was not explicitly tested in this series, the data suggests that its very long chain length would confer distinct modulatory properties compared to its shorter-chain saturated homologues.
The following table summarizes the SAR of various NAEs in relation to N-(2-Hydroxyethyl)docosanamide.
| Compound Name | Acyl Chain | Key Structural Feature | Primary Activity Profile |
| N-(2-Hydroxyethyl)docosanamide | C22:0 | Very long, saturated chain | Modulator (entourage effect), not a direct CB1/TRPV1 agonist. lipidmaps.org |
| Anandamide (AEA) | C20:4 | Polyunsaturated chain | Direct agonist at CB1 and TRPV1 receptors. nih.gov |
| Palmitoylethanolamide (PEA) | C16:0 | Saturated chain | Modulator of anandamide activity; weak or no direct TRPV1 agonism. nih.govnih.gov |
| Oleoylethanolamide (OEA) | C18:1 | Monounsaturated chain | Agonist at TRPV1 and PPAR-α receptors. wikipedia.orgresearchgate.net |
| Lauroylethanolamide | C12:0 | Saturated, medium chain | Strong potentiator of anandamide at TRPV1. nih.gov |
| N-Docosahexaenoyl ethanolamine (DHEA) | C22:6 | Polyunsaturated (Omega-3) | Can act at CB1 and CB2 receptors; promotes neurogenesis. wikipedia.org |
Influence of Head Group Modification:
Modifications to the ethanolamide head group can also alter activity. For instance, N-docosanoyl taurine, an analogue where the ethanolamine is replaced with taurine, is suggested to be a potential activator of TRPV1 and TRPV4 channels. This highlights that while the acyl chain is critical for determining the class of activity, the head group can fine-tune receptor interactions.
Metabolism, Biotransformation, and Degradation Pathways
In Vivo Metabolic Fate of N-(2-Hydroxyethyl)docosanamide
Once in a biological system, N-(2-Hydroxyethyl)docosanamide, a member of the N-acylethanolamine (NAE) family of lipids, is subjected to metabolic processes that alter its structure and function.
While direct in vivo studies identifying specific hydroxylated metabolites of N-(2-Hydroxyethyl)docosanamide are not extensively detailed in the available literature, the metabolic pathways of other NAEs provide a strong predictive model. tandfonline.com It is known that derivatives of this compound, such as hydroxylated forms, are identified in lipid metabolism pathways.
Oxidative metabolism of NAEs can occur via several enzymatic pathways, primarily involving cyclooxygenase-2 (COX-2), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. aocs.orgnih.gov For instance, polyunsaturated NAEs are readily metabolized by LOX to produce hydroxylated products. aocs.org The very-long-chain saturated fatty acid component of N-(2-Hydroxyethyl)docosanamide, docosanoic acid, is a known substrate for CYP-mediated ω-oxidation. ebi.ac.uknih.gov This process introduces a hydroxyl group at the terminal (ω) carbon of the fatty acid chain, which can then be further oxidized to a dicarboxylic acid. ebi.ac.ukmdpi.com Therefore, it is highly probable that N-(2-Hydroxyethyl)docosanamide can be metabolized to N-(2-Hydroxyethyl)-ω-hydroxydocosanamide and subsequently to the corresponding dicarboxylic acid amide.
Table 1: Potential Oxidative Metabolites of N-(2-Hydroxyethyl)docosanamide
| Metabolizing Enzyme Family | Potential Reaction | Probable Metabolite |
|---|---|---|
| Cytochrome P450 (CYP) | ω-Hydroxylation | N-(2-Hydroxyethyl)-ω-hydroxydocosanamide |
N-(2-Hydroxyethyl)docosanamide and other NAEs are deeply integrated into the broader network of lipid metabolism. Their levels are tightly controlled through a balance of synthesis and degradation, and they can, in turn, regulate their own metabolic pathways through feedback mechanisms. tandfonline.comnih.gov
The primary degradation pathway, hydrolysis by fatty acid amide hydrolase (FAAH), releases the constituent molecules: docosanoic acid and ethanolamine (B43304). mdpi.comnih.gov These products are not merely waste; they are fundamental building blocks that are recycled by the cell. Docosanoic acid can be activated to docosanoyl-CoA and enter pathways for energy production (β-oxidation) or be re-incorporated into other complex lipids like phospholipids (B1166683) and triglycerides. mdpi.com Ethanolamine is also a precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE), a key membrane phospholipid. mdpi.com
Furthermore, NAEs can exert feedback regulation on their own metabolic pathways. Elevated levels of NAEs have been shown to inhibit the activity of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), the enzyme responsible for their synthesis. tandfonline.comnih.gov This feedback loop helps to maintain homeostasis and prevent excessive NAE signaling.
Enzymatic Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)
The principal enzyme responsible for terminating the signaling actions of NAEs is Fatty Acid Amide Hydrolase (FAAH). nih.govresearchgate.net This integral membrane enzyme catalyzes the hydrolysis of the amide bond, playing a critical role in regulating the tissue levels of these lipid mediators. elifesciences.orguniversiteitleiden.nl
FAAH is known to hydrolyze a wide range of fatty acid amides, and N-(2-Hydroxyethyl)docosanamide is considered a substrate for this enzyme. However, the efficiency of hydrolysis is highly dependent on the structure of the acyl chain. researchgate.net Studies comparing various NAE substrates have revealed that FAAH generally exhibits a preference for polyunsaturated fatty acyl chains (like in anandamide) over monounsaturated and saturated chains. universiteitleiden.nlresearchgate.net
The very long (C22), saturated nature of the docosanoyl chain in N-(2-Hydroxyethyl)docosanamide likely makes it a less preferred substrate for FAAH compared to shorter and more unsaturated NAEs. google.comtandfonline.com Research on FAAH substrate specificity indicates that while the enzyme can hydrolyze saturated NAEs, the reaction velocity may be lower. nih.gov For instance, human FAAH-1 hydrolyzes N-palmitoylethanolamine (C16:0) and N-oleoylethanolamine (C18:1) at significantly lower rates than it does anandamide (B1667382) (C20:4). researchgate.net While specific kinetic data for N-(2-Hydroxyethyl)docosanamide is scarce, it is expected to be hydrolyzed by FAAH, albeit likely at a modest rate relative to the enzyme's preferred substrates.
A direct comparison of the hydrolytic rates of N-(2-Hydroxyethyl)docosanamide in vitro versus in vivo is complex and not specifically documented. However, a conceptual analysis can be made based on the differing conditions.
In vitro studies typically utilize purified FAAH or cell homogenates with a specific, often saturating, concentration of the substrate. elifesciences.orgnih.gov These assays provide a clear measure of the enzyme's intrinsic catalytic capacity (Vmax) and its affinity for the substrate (Km) under idealized conditions. acs.org
In vivo hydrolysis is subject to a much more complex regulatory environment. The effective rate of hydrolysis depends on:
Substrate Availability: The concentration of N-(2-Hydroxyethyl)docosanamide available to FAAH within the cell membrane.
Enzyme Localization: FAAH is an intracellular, membrane-associated enzyme, meaning its activity is restricted to specific cellular compartments. universiteitleiden.nl
Presence of Competing Enzymes: Other hydrolases, such as FAAH-2 (in primates) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), can also degrade NAEs. universiteitleiden.nltandfonline.com NAAA, in particular, is localized to lysosomes and shows a preference for saturated NAEs, suggesting it could play a significant role in the degradation of N-(2-Hydroxyethyl)docosanamide in vivo. tandfonline.com
Presence of Competing Substrates: The cellular environment contains a diverse pool of other fatty acid amides that compete for the active site of FAAH, a phenomenon known as the "entourage effect". nih.gov
Therefore, while in vitro assays might show a certain rate of hydrolysis, the actual in vivo turnover of N-(2-Hydroxyethyl)docosanamide is a net result of these integrated cellular processes. Pharmacological or genetic inactivation of FAAH in vivo leads to a significant accumulation of NAEs, confirming its crucial role, but the rate of degradation for any single NAE is context-dependent. nih.govnih.gov
Microbial Biodegradation and Environmental Turnover
When released into the environment, N-(2-Hydroxyethyl)docosanamide is expected to undergo biodegradation by microbial communities. The primary step in the degradation of fatty acid amides is the enzymatic hydrolysis of the amide bond. google.com
This cleavage would break N-(2-Hydroxyethyl)docosanamide into its two constituent parts:
Docosanoic Acid (Behenic Acid): A C22 very-long-chain saturated fatty acid.
Ethanolamine: A simple amino alcohol.
Both of these hydrolysis products are readily biodegradable. Docosanoic acid is an inherently biodegradable substance that can be metabolized by microorganisms through pathways like β-oxidation, although its low water solubility can make the rate of degradation slow. ebi.ac.ukoecd.org Ethanolamine is a simple organic molecule that is easily utilized as a carbon and nitrogen source by a wide variety of microbes.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-(2-Hydroxyethyl)docosanamide |
| N-acylethanolamine (NAE) |
| Docosanoic Acid (Behenic Acid) |
| Ethanolamine |
| Fatty Acid Amide Hydrolase (FAAH) |
| N-acylphosphatidylethanolamine (NAPE) |
| N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) |
| Cyclooxygenase-2 (COX-2) |
| Lipoxygenase (LOX) |
| Cytochrome P450 (CYP) |
| N-(2-Hydroxyethyl)-ω-hydroxydocosanamide |
| N-(2-Hydroxyethyl)docosanedioic acid amide |
| Docosanoyl-CoA |
| Phosphatidylethanolamine (PE) |
| Anandamide |
| FAAH-2 |
| N-acylethanolamine-hydrolyzing acid amidase (NAAA) |
| N-palmitoylethanolamine |
Mechanisms of Amide Bond Hydrolysis by Microorganisms
The principal mechanism for the microbial degradation of N-(2-Hydroxyethyl)docosanamide is the enzymatic hydrolysis of its amide bond. This reaction is catalyzed by a class of enzymes known as amidases or amidohydrolases. In various biological systems, fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the breakdown of endogenous fatty acid amides. researchgate.netnih.govfrontiersin.org This enzyme cleaves the amide linkage, resulting in the formation of the constituent fatty acid and amine. researchgate.netcir-safety.org
In the case of N-(2-Hydroxyethyl)docosanamide, the hydrolytic action would yield docosanoic acid (also known as behenic acid) and ethanolamine. cir-safety.org This process is a crucial first step in the biodegradation pathway, as it breaks down the complex amide into simpler, more readily metabolizable components. Surfactants that contain such hydrolyzable bonds are generally considered to have good biodegradability because the resulting degradation products are easily processed by environmental microbes. researchgate.net Studies on structurally similar fatty acid amides have shown that they can be rapidly biodegraded by microorganisms found in environments like activated sludge. researchgate.net The presence of an amidopropyl group in related cationic surfactants has been shown to contribute to enhanced biodegradability. nih.govjst.go.jp
The general reaction for the enzymatic hydrolysis can be represented as: C21H43CONH(CH2)2OH + H2O → C21H43COOH + NH2(CH2)2OH (N-(2-Hydroxyethyl)docosanamide + Water → Docosanoic Acid + Ethanolamine)
Both docosanoic acid and ethanolamine are compounds that can be further utilized by microorganisms as carbon and nitrogen sources, entering central metabolic pathways for energy production and biomass synthesis. europa.eu
Factors Influencing Complete Mineralization and Environmental Persistence
Complete mineralization is the process where an organic compound is entirely broken down into inorganic substances such as carbon dioxide (CO2), water (H2O), and mineral salts. The rate and extent of N-(2-Hydroxyethyl)docosanamide mineralization are influenced by a combination of environmental and chemical factors.
Several environmental factors significantly affect microbial activity and, consequently, the rate of mineralization:
Temperature : Microbial metabolism and enzyme activity are highly dependent on temperature. Generally, mineralization rates increase with temperature up to an optimal point, beyond which enzyme denaturation can occur. mdpi.comucdavis.edu Soils in colder climates tend to have slower mineralization rates, leading to higher organic matter accumulation. mdpi.com
Soil Properties : The physical and chemical properties of the soil, such as pH, organic matter content, and texture, are critical. Soil pH affects the structure and composition of microbial communities and the activity of extracellular enzymes. mdpi.com The presence of other organic matter can also influence the degradation of a specific compound by supporting a larger and more active microbial population. plos.org
Nutrient Availability : The availability of other essential nutrients, particularly nitrogen and phosphorus, can impact microbial growth and the rate at which they can mineralize organic substrates. The carbon-to-nitrogen (C:N) ratio of the material being degraded is a key factor. mdpi.com
Presence of Inhibitors : Contaminants such as heavy metals (e.g., copper, mercury) can inhibit the activity of soil enzymes like amidases, thereby slowing down the mineralization process. researchgate.net
Table 1: Factors Affecting the Mineralization of N-(2-Hydroxyethyl)docosanamide
| Factor | Effect on Mineralization Rate | Rationale | Citations |
|---|---|---|---|
| Temperature | Increases up to an optimum | Enhances microbial metabolism and enzyme kinetics. | mdpi.com, ucdavis.edu |
| Moisture | Increases with optimal water content | Essential for microbial life and substrate diffusion. Extreme dryness or waterlogging can be inhibitory. | mdpi.com, researchgate.net |
| Soil pH | Optimal at specific pH ranges | Affects microbial community structure and enzyme function. | mdpi.com |
| Nutrient Availability | Increases with balanced nutrients | Supports microbial population growth and metabolic activity. | mdpi.com |
| Molecular Structure | Variable | Long alkyl chains can enhance biodegradability in some surfactant structures, but VLCFAs can be persistent. | nih.gov, jst.go.jp, mdpi.com |
| Heavy Metals | Decreases | Can be toxic to microorganisms and inhibit key enzymes involved in degradation. | researchgate.net |
Formation of Degradation Products and Non-Intentionally Added Substances (NIAS) in Material Science Contexts
When N-(2-Hydroxyethyl)docosanamide is used as an additive in materials like polymers (e.g., as a slip or anti-blocking agent), it can be a source of degradation products and Non-Intentionally Added Substances (NIAS). NIAS are chemical compounds that are present in a material but have not been added for a technical reason during the production process. foodpackagingforum.orgkemira.com They can include impurities from raw materials, side-products from manufacturing, and breakdown products formed during processing or use. kemira.comfoodpackagingforum.org
The primary degradation pathway for N-(2-Hydroxyethyl)docosanamide within a polymer matrix, especially under conditions of heat, light, or exposure to other chemicals, is expected to be hydrolysis of the amide bond. This would result in the formation of docosanoic acid and ethanolamine . These breakdown products can then migrate from the material into its surroundings, for example, from food packaging into food. foodpackagingforum.org
In the context of food contact materials (FCM), NIAS are a significant consideration for safety assessment. globalharmonization.net While N-(2-Hydroxyethyl)docosanamide may be an intentionally added substance (IAS), its degradation products are considered NIAS. Research on polypropylene (B1209903) films used for food packaging has identified various NIAS, including degradation products from intentionally added antioxidants and other additives. unizar.es Notably, some studies have identified N,N-bis(2-hydroxyethyl) amines as NIAS migrating from polypropylene, which are structurally related to the ethanolamine portion of N-(2-Hydroxyethyl)docosanamide. unizar.es
The formation of NIAS can be influenced by several factors in a material science context:
Processing Conditions : High temperatures during polymer extrusion or molding can accelerate the degradation of additives.
Material Composition : Interactions between different additives (e.g., antioxidants, stabilizers) and the polymer itself can lead to unforeseen chemical reactions.
Use Environment : Exposure to heat, UV radiation, or contact with acidic or fatty foods can promote the breakdown of the additive over the product's lifespan.
Table 2: Potential Degradation Products and NIAS from N-(2-Hydroxyethyl)docosanamide in Materials
| Substance | Type | Potential Origin | Citations |
|---|---|---|---|
| Docosanoic Acid | Degradation Product (NIAS) | Hydrolysis of the amide bond in N-(2-Hydroxyethyl)docosanamide. | cir-safety.org |
| Ethanolamine | Degradation Product (NIAS) | Hydrolysis of the amide bond in N-(2-Hydroxyethyl)docosanamide. | cir-safety.org |
| N,N-bis(2-hydroxyethyl) amines | Related NIAS | Identified as impurities or degradation products in similar material contexts. | unizar.es |
| Oligomers/By-products | Side Product (NIAS) | Formed during the initial synthesis of N-(2-Hydroxyethyl)docosanamide. | kemira.com, foodpackagingforum.org |
Advanced Analytical Methodologies for N 2 Hydroxyethyl Docosanamide Research
Optimized Extraction and Sample Preparation Protocols for Biological Matrices
Effective sample preparation is a foundational step for reliable analysis, aiming to isolate N-(2-Hydroxyethyl)docosanamide from interfering substances and concentrate it to detectable levels.
Liquid-liquid extraction (LLE) is a conventional and widely used method for the separation of lipids, including NAEs, from aqueous biological fluids like plasma or serum. The choice of solvent is critical and is based on the polarity of the target analyte. For lipid-soluble amides such as N-(2-Hydroxyethyl)docosanamide, various organic solvent systems have been developed to maximize recovery.
A common approach involves a variation of the Folch or Bligh-Dyer methods, which typically use a chloroform (B151607) and methanol (B129727) mixture. However, concerns over the toxicity of chloroform and its potential to react with unsaturated lipids have led to the adoption of alternative solvents. nih.gov The methyl tert-butyl ether (MTBE) method has emerged as a popular alternative for lipid extraction from plasma. metabolomicsworkbench.org This technique involves a biphasic system that effectively separates lipids into the upper organic phase while proteins precipitate between the organic and aqueous layers, ensuring a cleaner extract. metabolomicsworkbench.org The process generally involves the addition of the organic solvent to the biological sample, vigorous mixing (e.g., vortexing), and centrifugation to achieve clear phase separation. researchgate.net The organic phase containing the lipid fraction is then collected and often dried under a stream of nitrogen before being reconstituted in a solvent compatible with the subsequent analytical instrumentation. researchgate.net
| Solvent System | Key Advantages | Applicable Biological Matrices | Reference |
|---|---|---|---|
| Chloroform/Methanol | Well-established, effective for a broad range of lipids. | Plasma, Serum, Tissue Homogenates | nih.gov |
| Methyl tert-butyl ether (MTBE) | Lower toxicity than chloroform, excellent separation of lipids. | Plasma | metabolomicsworkbench.org |
| Ethyl Acetate/Hexane | Good recovery for moderately polar lipids. | Plasma, Urine | researchgate.net |
Solid-phase extraction (SPE) offers a more selective and often more efficient alternative to LLE, particularly for high-throughput analysis. nih.gov This technique utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte of interest from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.
For NAEs, reversed-phase sorbents like C18 (octadecylsilane) are commonly employed. The long alkyl chain of N-(2-Hydroxyethyl)docosanamide facilitates strong hydrophobic interaction with the C18 stationary phase. The typical SPE protocol involves conditioning the sorbent, loading the sample (often pre-treated, e.g., with protein precipitation), washing away impurities with a weak solvent, and finally eluting the NAEs with a strong organic solvent like methanol or acetonitrile (B52724). nih.gov SPE has demonstrated superior extraction efficiency and has led to dramatically improved limits of quantification and detection for NAEs compared to traditional organic solvent extraction methods. nih.gov For instance, one study on anandamide (B1667382) reported an extraction efficiency of 60% with SPE, compared to just 19% with an LLE method. nih.govresearchgate.net This enhancement allows for the use of smaller sample volumes, a significant advantage when dealing with precious biological specimens. nih.gov
High-Resolution Quantitative and Qualitative Analysis
Following extraction and purification, advanced analytical techniques are required for the precise measurement and identification of N-(2-Hydroxyethyl)docosanamide and its potential metabolites.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of low-abundance lipids like NAEs in biological matrices. researchgate.net This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. A reversed-phase HPLC column is typically used to separate N-(2-Hydroxyethyl)docosanamide from other structurally similar lipids based on hydrophobicity.
For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (corresponding to the molecular weight of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. semanticscholar.org This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from the matrix and allowing for accurate quantification even at very low concentrations. researchgate.netuzh.ch The development of an LC-MS/MS method requires careful optimization of parameters such as collision energy and cone voltage for each specific analyte to achieve maximum sensitivity. semanticscholar.org
| Parameter | Typical Setting/Value | Purpose | Reference |
|---|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Creates protonated molecular ions [M+H]+ for analysis. | semanticscholar.org |
| Capillary Voltage | ~3.0 kV | Optimizes the electrospray process for ion generation. | researchgate.net |
| Desolvation Temperature | 300-550 °C | Aids in solvent evaporation and ion desolvation. | semanticscholar.orgmdpi.com |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for quantification. | researchgate.netsemanticscholar.org |
| Collision Gas | Argon | Used to induce fragmentation of the precursor ion in the collision cell. | researchgate.net |
While LC-MS/MS is ideal for targeted quantification, Quadrupole-Orbitrap High-Resolution Mass Spectrometry (HRMS) is a powerful tool for untargeted metabolomics and the identification of novel metabolites. mdpi.comthermofisher.com The Orbitrap mass analyzer provides ultra-high resolution and exceptional mass accuracy, enabling the determination of the elemental composition of an unknown compound from its exact mass. nih.gov
In a typical metabolite profiling workflow, the Q-Orbitrap instrument acquires full-scan MS data at high resolution (e.g., >60,000 FWHM). mdpi.com Data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategies can then be used to trigger MS/MS fragmentation of ions present in the sample. nih.gov The resulting high-resolution fragmentation spectra provide rich structural information that can be used to identify potential metabolites of N-(2-Hydroxyethyl)docosanamide, such as hydroxylated or chain-shortened species. thermofisher.com By comparing samples from a control group versus a treated group, this technology can reveal metabolic pathways affected by the parent compound. thermofisher.com
Advanced Spectroscopic and Chromatographic Characterization
The definitive structural confirmation of N-(2-Hydroxyethyl)docosanamide and its metabolites relies on a combination of chromatographic and spectroscopic techniques. While LC-MS provides crucial information on molecular weight and fragmentation, it is often insufficient for unambiguous identification of isomers or the precise location of functional groups. mdpi.com
Gas chromatography-mass spectrometry (GC-MS) can be used as a complementary technique, often after derivatization to increase the volatility of the amide. The electron ionization (EI) used in GC-MS provides reproducible fragmentation patterns that are valuable for library matching.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation. ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. mdpi.com Two-dimensional NMR techniques, such as COSY and HMBC, can establish the connectivity between atoms, allowing for the complete and unambiguous assignment of the molecular structure. nih.gov For instance, NMR was instrumental in identifying the precise location of chlorine atom addition to the double bond of a related NAE that had reacted with an impure solvent, a level of detail unattainable by mass spectrometry alone. nih.gov Together, these advanced methods provide a comprehensive toolkit for the rigorous characterization of N-(2-Hydroxyethyl)docosanamide in research settings. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including derivatives of N-(2-Hydroxyethyl)docosanamide. core.ac.uk One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are employed to assign all proton and carbon signals, confirming the basic connectivity of the molecule.
For stereochemical and conformational analysis, more advanced NMR techniques are utilized. The Nuclear Overhauser Effect (NOE), observed in experiments like NOESY and ROESY, is particularly powerful. It allows for the measurement of through-space interactions between protons, providing crucial information about their proximity and, consequently, the molecule's preferred conformation and relative stereochemistry in solution. wordpress.com For example, by derivatizing N-(2-Hydroxyethyl)docosanamide to introduce stereocenters or rigid structural elements, researchers can use NOE data to determine the spatial arrangement of substituents. wordpress.com Furthermore, the analysis of coupling constants (J-values) can provide detailed information about dihedral angles, helping to define the conformation of the flexible docosanamide (B136405) alkyl chain. auremn.org.br
Table 1: Key NMR Techniques in the Analysis of N-(2-Hydroxyethyl)docosanamide Derivatives
| NMR Technique | Information Provided | Application Example |
| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | Determining the number and type of protons in the molecule. |
| ¹³C NMR | Provides information on the carbon skeleton. | Identifying the carbonyl carbon and the carbons in the alkyl chain and ethanolamine (B43304) moiety. |
| COSY | Shows correlations between coupled protons (typically through 2-3 bonds). | Establishing proton-proton connectivity along the alkyl chain. |
| HMBC | Shows correlations between protons and carbons over longer ranges (2-4 bonds). | Confirming the connection between the docosanoyl group and the hydroxyethyl (B10761427) group. nih.gov |
| NOESY/ROESY | Reveals through-space proximity of protons. | Determining the preferred three-dimensional structure and relative stereochemistry of chiral derivatives. wordpress.com |
Circular Dichroism (CD) Spectroscopy for Chirality Assessment of Related Compounds
Circular Dichroism (CD) spectroscopy is an essential tool for investigating chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. youtube.com While N-(2-Hydroxyethyl)docosanamide itself is not chiral, many of its biologically relevant derivatives and interacting partners, such as enzymes and receptors, are. CD spectroscopy can be invaluable for assessing the chirality of these related compounds and for studying their interactions.
A powerful application of this technique is the Exciton Chirality method. This method can be used when a molecule contains two or more chromophores (light-absorbing groups) positioned closely in space. wordpress.com The interaction between these chromophores leads to a characteristic split CD signal, the sign of which directly correlates to the absolute configuration and spatial arrangement of the chromophores. wordpress.com Researchers can intentionally introduce chromophores, such as benzoates, into derivatives of N-(2-Hydroxyethyl)docosanamide to apply this method and determine the absolute stereochemistry of newly created chiral centers. wordpress.com Additionally, CD can monitor conformational changes in target proteins upon binding of N-(2-Hydroxyethyl)docosanamide, providing insights into the binding mechanism. nih.gov
High-Performance Liquid Chromatography (HPLC) for Stability Assessments
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used for assessing the stability of compounds like N-(2-Hydroxyethyl)docosanamide under various conditions. A typical stability-indicating HPLC method involves subjecting the compound to stress conditions such as heat, humidity, light, and acidic or basic environments.
The compound and its degradation products are then separated on an HPLC column, often a reverse-phase column like a C18. sielc.com The mobile phase, typically a mixture of acetonitrile and water, is optimized to achieve good separation. sielc.com A detector, such as a UV detector or a mass spectrometer (LC-MS), is used for detection and quantification. By monitoring the decrease in the concentration of the parent compound and the emergence of degradation products over time, the stability of N-(2-Hydroxyethyl)docosanamide can be accurately determined. This information is crucial for defining appropriate storage and handling conditions.
Computational Chemistry and In Silico Approaches
Computational methods provide powerful predictive tools that complement experimental research, offering insights into molecular properties and interactions at an atomic level.
Prediction of N-(2-Hydroxyethyl)docosanamide's Interactions and Properties
Computational chemistry allows for the prediction of a wide range of molecular properties of N-(2-Hydroxyethyl)docosanamide. Using quantum mechanics methods like Density Functional Theory (DFT), researchers can calculate various electronic properties, known as quantum descriptors. researchgate.net These descriptors, including molecular orbital energies (HOMO/LUMO), electrophilicity index, and atomic charges, can predict the molecule's reactivity and potential interaction sites. researchgate.net For instance, mapping the electrostatic potential onto the molecule's surface can identify regions likely to engage in hydrogen bonding or other non-covalent interactions, which are critical for its biological activity. These predictions can guide the design of new derivatives with enhanced properties.
Table 2: Predicted Properties of N-(2-Hydroxyethyl)docosanamide via Computational Methods
| Property | Computational Method | Predicted Insight |
| Molecular Geometry | Energy Minimization (Molecular Mechanics/DFT) | Provides the most stable 3D conformation of the molecule. |
| Electronic Properties | Density Functional Theory (DFT) | Predicts reactivity, electrophilicity, and sites for molecular interaction. researchgate.net |
| Solubility | Quantitative Structure-Property Relationship (QSPR) | Estimates solubility in different solvents based on molecular structure. |
| Lipophilicity (LogP) | QSPR Models | Predicts how the molecule partitions between lipid and aqueous environments. |
Molecular Docking and Dynamics Simulations for Target Engagement Studies
Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to study how a ligand, such as N-(2-Hydroxyethyl)docosanamide, interacts with its biological target, typically a protein receptor or enzyme. mdpi.com
Molecular Docking: This process involves computationally placing the 3D structure of N-(2-Hydroxyethyl)docosanamide into the binding site of a target protein. researchgate.net Docking algorithms sample numerous possible orientations and conformations of the ligand within the binding site and use a scoring function to rank them, predicting the most favorable binding mode. mdpi.com This provides a static snapshot of the likely interaction, highlighting key contacts like hydrogen bonds and hydrophobic interactions. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. researchgate.net By simulating the movements of all atoms in the system, MD provides a detailed view of the stability of the binding pose, conformational changes in both the ligand and the protein upon binding, and the energetics of the interaction. researchgate.net These simulations can reveal how N-(2-Hydroxyethyl)docosanamide engages its target on a functional level and can be instrumental in designing more potent and selective analogs.
Systems Biology and Multi-Omics Integration
To understand the broader biological impact of N-(2-Hydroxyethyl)docosanamide, researchers can turn to systems biology and multi-omics approaches. Instead of focusing on a single molecular target, these methods provide a holistic view of the cellular response to the compound.
This integrative approach involves treating a biological system (e.g., cells or tissues) with N-(2-Hydroxyethyl)docosanamide and then simultaneously measuring changes across multiple molecular layers:
Transcriptomics (RNA-Seq): Measures changes in gene expression.
Proteomics: Measures changes in protein abundance and post-translational modifications.
Metabolomics: Measures changes in the levels of small-molecule metabolites.
By integrating these large datasets, researchers can construct comprehensive network models that reveal the pathways and biological processes modulated by N-(2-Hydroxyethyl)docosanamide. nih.gov This can lead to the discovery of novel mechanisms of action, off-target effects, and a deeper understanding of the compound's physiological role. elifesciences.orgfrontiersin.org For example, an increase in the expression of genes and proteins involved in fatty acid metabolism, coupled with changes in lipid metabolite levels, would provide strong evidence for the compound's role in that pathway.
Coupling Lipidomics with Transcriptomic Profiling for Regulatory Network Elucidation
The integration of lipidomics and transcriptomics offers a powerful approach to unravel the complex regulatory networks influenced by N-(2-Hydroxyethyl)docosanamide. Lipidomics enables the precise quantification of this and other related lipid species within a biological system, while transcriptomics provides a snapshot of gene expression. By correlating changes in the levels of N-(2-Hydroxyethyl)docosanamide with alterations in gene expression, researchers can identify potential regulatory pathways and downstream effector genes.
This dual-pronged approach can illuminate how N-(2-Hydroxyethyl)docosanamide may modulate cellular processes at the genetic level. For instance, an elevation in the cellular concentration of N-(2-Hydroxyethyl)docosanamide could be linked to the upregulation or downregulation of genes involved in inflammation, cell signaling, or lipid metabolism. The resulting data can be used to construct gene regulatory networks, offering a systems-level view of the compound's biological impact.
Table 1: Hypothetical Integrated Lipidomic and Transcriptomic Data
| Change in N-(2-Hydroxyethyl)docosanamide Level | Associated Gene Expression Change | Potential Biological Pathway |
| Increased | Upregulation of Gene X | Anti-inflammatory Response |
| Increased | Downregulation of Gene Y | Pro-apoptotic Signaling |
| Decreased | Upregulation of Gene Z | Lipid Biosynthesis |
This table is illustrative and represents the type of data that could be generated from such studies.
Proteomics and Metabolomics in Comprehensive Functional Interaction Studies
To gain a deeper understanding of the functional interactions of N-(2-Hydroxyethyl)docosanamide, the combined application of proteomics and metabolomics is invaluable. Proteomics allows for the large-scale analysis of proteins, identifying changes in protein expression and post-translational modifications in response to the compound. This can reveal the direct protein targets of N-(2-Hydroxyethyl)docosanamide or proteins whose expression is altered as a downstream consequence of its activity.
Metabolomics, the comprehensive study of small molecule metabolites, complements proteomics by providing a functional readout of the cellular state. By analyzing the metabolome, researchers can identify changes in metabolic pathways affected by N-(2-Hydroxyethyl)docosanamide. For example, alterations in the levels of specific amino acids, carbohydrates, or other lipids could indicate an impact on energy metabolism or other cellular processes. The integration of proteomic and metabolomic data can provide a detailed picture of the compound's mechanism of action and its broader physiological effects.
Table 2: Potential Proteomic and Metabolomic Changes in Response to N-(2-Hydroxyethyl)docosanamide
| Analytical Approach | Analyte | Observed Change | Implied Functional Interaction |
| Proteomics | Enzyme A | Increased Expression | Modulation of a specific metabolic pathway |
| Proteomics | Receptor B | Altered Phosphorylation | Impact on cell signaling cascade |
| Metabolomics | Metabolite C | Decreased Level | Inhibition of a biosynthetic pathway |
| Metabolomics | Metabolite D | Increased Level | Enhancement of a catabolic process |
This table provides a conceptual framework for the types of findings that could emerge from integrated proteomic and metabolomic studies.
Pharmacological and Biomedical Research Applications of N 2 Hydroxyethyl Docosanamide
Investigations in Cancer Biology and Potential Antineoplastic Activity
While direct studies on the antineoplastic activity of N-(2-Hydroxyethyl)docosanamide are not currently available, research on other N-acylethanolamines suggests potential avenues for investigation.
Mechanisms of Cytotoxicity Against Cancer Cell Lines (e.g., HCT-116)
There is currently no specific research available on the mechanisms of cytotoxicity of N-(2-Hydroxyethyl)docosanamide against HCT-116 or other cancer cell lines. However, studies on related NAEs have demonstrated cytotoxic effects against various cancer cell lines. For instance, N-(2-Hydroxyethyl)hexadecanamide (Palmitoylethanolamide or PEA) has been shown to induce apoptosis in breast cancer cells. This process was associated with the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins nih.gov. Another related compound, N-docosahexaenoyl ethanolamine (B43304) (DHEA), has demonstrated antiproliferative effects in breast cancer cells mdpi.com. These findings suggest that N-(2-Hydroxyethyl)docosanamide could potentially exhibit similar cytotoxic mechanisms, a hypothesis that warrants future investigation.
Anti-Tumor and Anti-Cancer Activities in Preclinical Models
Preclinical studies investigating the anti-tumor and anti-cancer activities of N-(2-Hydroxyethyl)docosanamide have not yet been reported. However, research on other NAEs provides a strong rationale for exploring this area. For example, DHEA, a derivative of the omega-3 fatty acid DHA, has been shown to possess greater antitumor activity than its parent compound in breast cancer models mdpi.com. The consumption of N-3 polyunsaturated fatty acids, which are precursors to some NAEs, has been associated with a reduced risk of breast cancer nih.gov. These studies highlight the potential for NAEs to serve as novel therapeutic agents in oncology.
Roles in Metabolic Regulation and Lipid Homeostasis
The role of N-(2-Hydroxyethyl)docosanamide in metabolic regulation and lipid homeostasis is an area of growing interest, largely informed by studies on the broader NAE class of molecules.
Correlation of N-(2-Hydroxyethyl)docosanamide Levels with Triglyceride Metabolism
Direct evidence linking N-(2-Hydroxyethyl)docosanamide levels with triglyceride metabolism is not yet established. However, the synthesis of related fatty acid diethanolamides from triglycerides has been demonstrated, suggesting a metabolic link between these lipid classes nih.gov. NAEs are known to be involved in various metabolic processes, and their levels can be influenced by the availability of their fatty acid precursors, which are stored in the form of triglycerides. The metabolism of NAEs is regulated by enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) nih.gov.
Impact of Dietary Interventions on Systemic Fatty Amide Profiles
While the specific impact of dietary interventions on systemic N-(2-Hydroxyethyl)docosanamide profiles has not been detailed, studies have shown that dietary fatty acid composition can modulate the levels of other NAEs. Dietary fatty acids serve as precursors for the synthesis of FAEs researchgate.net. For example, diets rich in certain fatty acids can lead to corresponding increases in the circulating levels of their respective NAEs. This suggests that the systemic profile of N-(2-Hydroxyethyl)docosanamide could potentially be influenced by the dietary intake of its precursor, docosanoic acid.
Anti-Inflammatory and Immunomodulatory Research
The potential anti-inflammatory and immunomodulatory properties of N-(2-Hydroxyethyl)docosanamide are inferred from extensive research on other members of the NAE family.
Ethanolamides of long-chain fatty acids, collectively known as N-acylethanolamines (NAEs), are endogenous lipid mediators that include compounds with known anti-inflammatory and analgesic properties nih.gov. Studies on N-palmitoyl ethanolamine (PEA) and N-stearoyl ethanolamine have demonstrated their ability to downregulate allergic inflammation in the skin epa.gov. These effects are often mediated through pathways independent of cannabinoid receptors, potentially involving the TRPV1 receptor epa.gov.
Furthermore, dietary supplements containing fatty acid-derived NAEs have been shown to reduce LPS-induced inflammation in both in vitro and in vivo models nih.gov. These supplements were found to prevent morphological changes in the thymus and spleen, inhibit the activity of pro-inflammatory macrophages, and reduce the production of pro-inflammatory cytokines nih.gov. Given its structural similarity to these well-studied anti-inflammatory NAEs, it is plausible that N-(2-Hydroxyethyl)docosanamide may also possess significant anti-inflammatory and immunomodulatory properties.
Suppression of Inflammatory Mediators and Cytokines (e.g., Tnf-α, Il6, Il1β)
N-(2-Hydroxyethyl)docosanamide belongs to the N-acylethanolamine (NAE) family of endogenous fatty acid amides, which are recognized for their role in counteracting inflammation. researchgate.netmdpi.com The mechanism of action for many anti-inflammatory compounds involves the downregulation of pro-inflammatory mediators. nih.gov Research into related NAEs suggests that N-(2-Hydroxyethyl)docosanamide likely exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are crucial players in the pathogenesis of various inflammatory diseases. nih.gov The production of these cytokines can lead to the expression of other inflammatory molecules, including inducible nitric oxide synthase (iNOS), which generates nitric oxide (NO), a key inflammatory mediator. mdpi.comnih.gov The inhibition of these pro-inflammatory mediators is a primary target for therapeutic strategies aimed at controlling inflammation. nih.govnih.gov Studies on analogous compounds show significant inhibition of iNOS expression and a reduction in the production of TNF-α, IL-1β, and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). mdpi.comnih.gov This suggests a potential mechanism for N-(2-Hydroxyethyl)docosanamide in mitigating inflammatory processes.
Evaluation of N-(2-Hydroxyethyl)docosanamide's Role in Inflammatory Conditions
The therapeutic potential of NAEs in inflammatory conditions has been demonstrated through various experimental models. For instance, N-palmitoyl-ethanolamine (PEA), a well-studied NAE, acts as a protective endogenous mediator that is produced "on-demand" to counteract inflammation and pain. researchgate.netmdpi.com Tissue concentrations of PEA are known to change during pathological conditions, indicating its involvement in the body's natural response to damage. mdpi.com A decrease in PEA levels has been associated with an inflammatory reaction. mdpi.com Studies on N-(2-hydroxyethyl)hexadecanamide, a compound structurally similar to N-(2-Hydroxyethyl)docosanamide, have shown that it is orally active in reducing edema formation and inflammatory hyperalgesia by down-modulating mast cell activity. researchgate.net This evidence supports the hypothesis that N-(2-Hydroxyethyl)docosanamide could play a significant role in managing conditions characterized by chronic or acute inflammation.
Neurobiological Investigations and Central Nervous System Effects
Modulation of Endogenous Cannabinoid Signaling in Neural Tissues
N-(2-Hydroxyethyl)docosanamide, as an N-acylethanolamine, is part of the broader endocannabinoid system (ECS), a crucial neuromodulatory system in the central nervous system (CNS). nih.gov The ECS includes cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. nih.gov The best-studied endocannabinoids are N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG). nih.govresearchgate.net These molecules activate cannabinoid receptors, primarily the CB1 receptor, which is the most abundantly expressed G protein-coupled receptor (GPCR) in the brain. researchgate.net
While not all NAEs bind directly to the classic CB1 and CB2 receptors, they can modulate endocannabinoid signaling through various mechanisms. nih.gov Some NAEs, like palmitoylethanolamide, are known to interact with other receptors such as the G protein-coupled receptor 55 (GPR55), which is considered a putative cannabinoid receptor. nih.gov Furthermore, some cannabinoids have been shown to reduce endothelial inflammatory responses, highlighting the role of the ECS in regulating inflammation within the CNS. escholarship.org N-(2-Hydroxyethyl)docosanamide may influence the levels of primary endocannabinoids by competing for the same degrading enzymes, such as fatty acid amide hydrolase (FAAH), thereby enhancing the signaling of anandamide (B1667382).
Implications for Neurodegeneration and Neurological Disorders
The modulatory effects of NAEs on the endocannabinoid system have significant implications for neurodegenerative diseases and neurological disorders. The cannabinoid receptor 1 (CB1) is a key therapeutic target for several neurological conditions, including pain, anxiety, and neurodegenerative disorders. researchgate.net A closely related compound, N-Docosahexaenoylethanolamine (DHA-EA), also known as synaptamide, has demonstrated anti-inflammatory properties in the peripheral nervous system and has shown potential for neuropathic pain management. dntb.gov.ua Synaptamide has been found to attenuate neuroinflammation and improve hippocampal neurogenesis. dntb.gov.ua Given the shared chemical structure and class, N-(2-Hydroxyethyl)docosanamide may possess similar neuroprotective properties. Its potential to modulate inflammation and neuronal signaling suggests it could be a subject of interest for research into new therapeutic strategies for neurodegenerative conditions, which are often characterized by chronic neuroinflammation. dntb.gov.ua
Biomarker Potential in Disease Diagnostics and Prognostics
N-(2-Hydroxyethyl)docosanamide as a Biomarker for Sarcopenia
Recent metabolomic studies have identified fatty acid amides as potential circulating biomarkers for sarcopenia, an age-related condition characterized by the loss of muscle mass and strength. nih.gov One study focusing on elderly men found that levels of certain fatty acid amides were altered in individuals with sarcopenia compared to age-matched controls. nih.gov Specifically, the study highlighted that docosahexaenoic acid ethanolamide (DHA EA) levels were decreased in the plasma of men with sarcopenia and were positively correlated with skeletal muscle mass index and handgrip strength. nih.gov
As N-(2-Hydroxyethyl)docosanamide is a member of the fatty acid amide family, its circulating levels could also be relevant to the metabolic changes associated with sarcopenia. The research indicated that fatty acid amide levels, in general, increased during muscle cell differentiation, suggesting a role in muscle biology. nih.gov The identification of these molecules as potential biomarkers is significant, as sarcopenia is associated with elevated levels of inflammatory markers like IL-6 and TNF-α. nih.gov
| Biomarker Candidate | Finding | Correlation with Sarcopenia | Statistical Significance | Source |
| Fatty Acid Amides | Levels increased during muscle cell differentiation. | Potential circulating biomarkers for sarcopenia in elderly men. | Not specified for the general class. | nih.gov |
| Docosahexaenoic acid ethanolamide (DHA EA) | Decreased plasma levels in men with sarcopenia. | Positively correlated with skeletal muscle mass index (SMI) and handgrip strength (HGS). | P = 0.016 (plasma levels); P = 0.001 (correlation with SMI & HGS). | nih.gov |
| DHA EA Level ≤ 4.60 fmol/μL | Associated with a greater likelihood of sarcopenia. | Odds Ratio (OR): 2.11. | 95% CI: 1.03–4.30. | nih.gov |
Association with Colorectal Cancer (CRC) and Other Metabolic Conditions
N-(2-Hydroxyethyl)docosanamide, a member of the N-acylethanolamines (NAEs) family, is a subject of growing interest in biomedical research, particularly concerning its potential association with colorectal cancer (CRC) and various metabolic conditions. Research into the broader family of NAEs has revealed their involvement in complex signaling pathways that regulate cellular processes implicated in both cancer and metabolic homeostasis.
The enzyme responsible for the breakdown of NAEs, N-acylethanolamine acid amidase (NAAA), has been found to be dysregulated in patients with colorectal cancer. nih.gov This dysregulation suggests that the levels and activities of NAEs, including N-(2-Hydroxyethyl)docosanamide, could be altered in the tumor microenvironment, potentially influencing cancer progression. nih.gov While direct studies on N-(2-Hydroxyethyl)docosanamide are emerging, the established role of NAAA points to the entire NAE class as significant in the pathophysiology of CRC. nih.gov
In the context of metabolic conditions, research has highlighted the role of other NAEs, such as N-palmitoylethanolamine (PEA), in metabolic regulation. mdpi.com PEA is an endogenous fatty acid amide involved in processes like inflammation and lipid metabolism, primarily through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α). mdpi.com Metabolic syndrome, a cluster of conditions including central obesity, insulin resistance, and dyslipidemia, is associated with chronic low-grade inflammation and altered lipid profiles. mdpi.com The involvement of NAEs in these pathways suggests that N-(2-Hydroxyethyl)docosanamide may also play a role in the intricate network governing metabolic health. The endocannabinoid system, to which NAEs belong, is known to be a modifier of metabolic syndrome, with dietary habits influencing the levels of various endocannabinoids and related lipids. mdpi.com
Table 1: Research Findings on N-Acylethanolamines (NAEs) in CRC and Metabolic Conditions
| Compound/Enzyme Class | Associated Condition | Research Finding |
| N-Acylethanolamine Acid Amidase (NAAA) | Colorectal Cancer (CRC) | NAAA, the enzyme that degrades NAEs, is dysregulated in CRC patients, suggesting a role for NAEs in the disease's pathophysiology. nih.gov |
| N-palmitoylethanolamine (PEA) | Metabolic Syndrome | PEA is involved in the regulation of inflammation and lipid metabolism, processes that are central to metabolic syndrome. mdpi.com |
| Endocannabinoidome (including NAEs) | Metabolic Syndrome | Lifestyle and dietary factors are significant modifiers of the endocannabinoid system, which plays a major role in the development of metabolic syndrome. mdpi.com |
Exploration of Therapeutic Targets and Novel Applications
The unique biochemical properties of N-(2-Hydroxyethyl)docosanamide position it as a candidate for exploration in various therapeutic and applied science domains. Its structure, featuring a long fatty acid chain attached to an ethanolamine headgroup, allows it to interact with lipid membranes and participate in cellular signaling.
In the field of dermatological science, N-(2-Hydroxyethyl)docosanamide and related N-acylethanolamines (NAEs) are being investigated for their role in maintaining skin health and barrier function. The skin's outermost layer, the stratum corneum, acts as a critical barrier, and its integrity is highly dependent on a specific composition of lipids, including ceramides, cholesterol, and free fatty acids. nih.govulprospector.com
N-(2-Hydroxyethyl)docosanamide is structurally similar to ceramides, which are essential for the skin's barrier function and moisture retention. nih.gov This structural analogy suggests that it could help support the lipid matrix of the skin. Indeed, N-(2-hydroxyethyl)docosanamide is utilized in the cosmetics industry as a surfactant and ingredient in skincare formulations. formulationbio.com
Research on other NAEs has demonstrated their importance in skin health. The cutaneous endocannabinoid system is believed to be an active participant in the skin's protective mechanisms. dovepress.com For instance, emollients containing N-palmitoylethanolamine (PEA) and N-acetylethanolamine (AEA) have been shown to be effective in treating asteatotic eczema by improving skin barrier function and hydration. dovepress.com These compounds may augment the local production of lipids in the skin, thereby strengthening the physicochemical barrier. dovepress.com This body of research provides a strong basis for investigating the specific contributions of N-(2-Hydroxyethyl)docosanamide to dermatological health, particularly in the context of barrier repair and hydration.
Table 2: Investigated Roles of N-Acylethanolamines in Dermatological Science
| Compound Class | Application/Role | Mechanism of Action |
| N-palmitoylethanolamine (PEA) & N-acetylethanolamine (AEA) | Treatment of Asteatotic Eczema (dry, itchy skin) | Improves skin barrier function, enhances skin surface hydration, and potentially augments local lipid production. dovepress.com |
| N-(2-Hydroxyethyl)docosanamide | Skincare Formulations | Used as a cosmetic surfactant and ingredient, likely due to its structural similarity to ceramides, which are vital for skin barrier integrity. nih.govformulationbio.com |
| Endocannabinoid System (NAEs) | Skin Protection | Actively involved in controlling the proliferation, differentiation, and survival of skin cells, contributing to overall skin barrier health. dovepress.com |
Toxicological Profiles and Safety Assessment in Research Contexts
In Vitro Toxicological Evaluations
In vitro studies are crucial for assessing the potential toxicity of a chemical at the cellular level. For N-(2-Hydroxyethyl)docosanamide, the in vitro toxicological evaluation focuses on its effects on cell viability, genetic material, and its potential to cause light-induced toxicity.
Cytotoxicity studies on N-(2-Hydroxyethyl)docosanamide are not directly available. However, research on related N-acylethanolamines (NAEs) provides some insight. For instance, N-arachidonoylethanolamine (anandamide, AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA) have been shown to decrease the viability of N1E-115 neuroblastoma cells in a time- and dose-dependent manner. plos.orgresearchgate.net The cytotoxic effects of these NAEs were observed to be more significant than those of their corresponding fatty acid metabolites. researchgate.net
Another related compound, Docosanamide (B136405) (behenamide), has demonstrated moderate cytotoxicity against certain cancer cell lines, with IC50 values in the range of 20 to 30 µg/mL. While these studies were not conducted on Vero cells, they suggest that long-chain fatty amides can exhibit cytotoxic properties. It is important to note that the cytotoxicity of NAEs can be influenced by the cell line used and the specific N-acylethanolamine being tested. plos.org
| Compound | Cell Line | Endpoint | Observed Effect | Reference |
|---|---|---|---|---|
| N-arachidonoylethanolamine (AEA) | N1E-115 neuroblastoma | Cell Viability (MTT assay) | Time- and dose-dependent decrease in cell viability | plos.orgresearchgate.net |
| N-palmitoylethanolamine (PEA) | N1E-115 neuroblastoma | Cell Viability (MTT assay) | Time- and dose-dependent decrease in cell viability | plos.orgresearchgate.net |
| N-oleoylethanolamine (OEA) | N1E-115 neuroblastoma | Cell Viability (MTT assay) | Time- and dose-dependent decrease in cell viability | plos.orgresearchgate.net |
| Docosanamide (Behenamide) | Cancer cell lines | IC50 | 20-30 µg/mL |
Direct studies on the genetic toxicity of N-(2-Hydroxyethyl)docosanamide are not available. However, data on other fatty amides suggest a low potential for mutagenicity and genotoxicity. For example, erucamide (B86657) and oleamide (B13806) have been tested in Organisation for Economic Co-operation and Development (OECD) guideline studies and were found to be not mutagenic or clastogenic. canada.ca Similarly, a mixture of methyl-branched and linear C14–C18 alkanamides showed no evidence of genotoxic potential in a bacterial mutation test and an in vivo micronucleus test. europa.eu
Furthermore, a novel fatty acid amide hydrolase (FAAH) inhibitor, BIA 10-2474, was found to be non-mutagenic and non-genotoxic in a battery of tests, including a bacterial reverse mutation assay and an in vivo micronucleus test. nih.govresearchgate.net These findings from structurally related compounds suggest that N-(2-Hydroxyethyl)docosanamide is unlikely to be genotoxic.
| Compound/Substance | Test System | Endpoint | Result | Reference |
|---|---|---|---|---|
| Erucamide | OECD Guideline Studies | Mutagenicity, Clastogenicity | Negative | canada.ca |
| Oleamide | OECD Guideline Studies | Mutagenicity, Clastogenicity | Negative | canada.ca |
| Mixture of C14–C18 alkanamides | Bacterial mutation test, in vivo micronucleus test | Genotoxicity | Negative | europa.eu |
| BIA 10-2474 (FAAH inhibitor) | Bacterial reverse mutation assay, in vivo micronucleus test | Mutagenicity, Genotoxicity | Negative | nih.govresearchgate.net |
There is no specific information available in the reviewed literature regarding phototoxicity studies conducted on N-(2-Hydroxyethyl)docosanamide.
In Vivo Toxicological Assessments
In vivo studies provide data on the effects of a substance on a whole, living organism. The available information for N-(2-Hydroxyethyl)docosanamide is based on read-across from similar long-chain fatty amides and their components.
Direct in vivo systemic toxicity studies for N-(2-Hydroxyethyl)docosanamide were not found. However, studies on related substances indicate a low potential for systemic toxicity. For instance, in a study on Amides, C16-C18 (even), N,N'-ethylenebis, no systemic effects were observed in rats at high doses. europa.eu Similarly, a 28-day repeated dose oral toxicity study on fatty acid amido propyl dimethylamines showed that the observed toxicity effects were primarily related to local irritation due to the corrosive nature of the chemicals, rather than systemic organ damage. industrialchemicals.gov.au
It is anticipated that N-(2-Hydroxyethyl)docosanamide would be hydrolyzed in the gastrointestinal tract and/or liver into docosanoic acid and ethanolamine (B43304). europa.eu Both of these breakdown products have well-characterized metabolic pathways.
Specific reproductive and developmental toxicity studies for N-(2-Hydroxyethyl)docosanamide are not available. However, data from related compounds suggest a low concern. A study on erucamide indicated no effect on the estrous cycle in female rats. canada.ca
Carcinogenicity Research
A thorough review of publicly available scientific literature and databases indicates a lack of specific carcinogenicity studies for N-(2-Hydroxyethyl)docosanamide. While toxicological data exists for structurally related fatty acid amides, direct extrapolation of these findings to N-(2-Hydroxyethyl)docosanamide is not scientifically valid without specific supporting studies. For instance, a related but chemically distinct compound, N,N-Bis(2-hydroxyethyl)dodecanamide (Lauramide DEA), showed no evidence of carcinogenicity in rats or male mice, but there was some evidence in female mice in a National Toxicology Program study. nih.gov That same study noted that Lauramide DEA induced sister chromatid exchanges in Chinese hamster ovary cells, though other tests for genetic toxicity were negative. nih.gov Another compound, N-(2-Hydroxyethyl)-2,2-dimethylpropanamide, has no listed cancer slope factor. epa.gov However, these data are for different molecules and cannot be used to assess the carcinogenic potential of N-(2-Hydroxyethyl)docosanamide.
Neurotoxicity and Immunotoxicity Investigations
N-(2-Hydroxyethyl)docosanamide, also known by its synonym Docosanoyl ethanolamide, is a saturated N-acylethanolamide. glpbio.comcaymanchem.com This class of compounds is part of the endocannabinoid system, which is a subject of extensive research in fields such as neurodegeneration, inflammation, memory, and analgesia. glpbio.comcaymanchem.com Some research indicates that saturated ethanolamides may have a role in the functioning of ion channels. glpbio.comcaymanchem.com Specifically, Docosanoyl ethanolamide has been noted to modulate voltage-dependent calcium channels. nih.gov
While these biological activities are significant, specific studies designed to assess the neurotoxic or immunotoxic potential of N-(2-Hydroxyethyl)docosanamide are not readily found in the reviewed literature. The compound's relation to the endocannabinoid system, which has known immunomodulatory and neuro-regulatory functions, suggests a potential for biological interaction, but does not inherently indicate toxicity. glpbio.cominterchim.com
Ecotoxicological Impact and Environmental Risk Assessment
Aquatic Toxicity: Effects on Fish, Aquatic Invertebrates, Algae, and Microorganisms
Direct ecotoxicological data for N-(2-Hydroxyethyl)docosanamide is scarce. However, research on a structurally analogous compound, N-[3-(dimethylamino)propyl]docosanamide salt (APA-22), provides some insight. This compound shares the same C22 (docosanamide) alkyl chain. researchgate.netresearchgate.netscience.gov Studies on mono-alkyl cationic surfactants have found that a long C22 alkyl chain is effective in reducing aquatic toxicity. researchgate.netresearchgate.net For APA-22, the acute toxicity values for fish, aquatic invertebrates (like daphnia), and algae were all determined to be greater than 1 mg/L. researchgate.netresearchgate.net This suggests that the environmental toxicity of this specific C22-based surfactant is relatively low for aquatic organisms. researchgate.netresearchgate.net
Regulatory bodies have also shown interest in the ecotoxicological profiles of similar substances. For example, the Canadian government has required the submission of data from an early-life stage toxicity test with rainbow trout for another related C22 compound, 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-[(1-oxodocosyl)amino]-, chloride (1:1), as part of its chemical evaluation process. gazette.gc.capublications.gc.ca
Despite these insights from related compounds, a full aquatic risk assessment for N-(2-Hydroxyethyl)docosanamide cannot be completed without direct testing on its effects on relevant aquatic species as per standardized guidelines (e.g., OECD Test Guidelines 201, 202, and 203). researchgate.netenv.go.jp
Terrestrial and Sediment Toxicity Assessments
Information regarding the terrestrial and sediment toxicity of N-(2-Hydroxyethyl)docosanamide is not available in the public domain. The ECHA registration dossier for a group of related substances, "Amides, C16-18 and C18-unsatd., N,N-bis(hydroxyethyl)," includes endpoint summaries for terrestrial toxicity (covering soil macroorganisms, arthropods, plants, and microorganisms) and sediment toxicity. europa.eu However, specific experimental data for these endpoints are not provided within the dossier. europa.eu Therefore, the impact of N-(2-Hydroxyethyl)docosanamide on soil and sediment-dwelling organisms remains uncharacterized.
Advanced Research Methodologies and Study Design Considerations
Methodological Best Practices for Investigating Cellular Interactions
Understanding how N-(2-Hydroxyethyl)docosanamide interacts with cellular components is key to unraveling its mechanism of action. This requires a combination of specific controls, localization techniques, and functional assays.
To isolate the specific effects of N-(2-Hydroxyethyl)docosanamide, well-designed control groups are essential. These include vehicle controls (the solvent used to dissolve the compound) to account for any effects of the solvent itself. More importantly, to probe the involvement of specific metabolic pathways, pharmacological inhibitors are used.
N-(2-Hydroxyethyl)docosanamide is structurally related to other N-acylethanolamines, such as anandamide (B1667382), which are primarily degraded by the enzyme fatty acid amide hydrolase (FAAH). To investigate whether the effects of N-(2-Hydroxyethyl)docosanamide are direct or mediated by its potential influence on the endocannabinoid system, a specific FAAH inhibitor like URB597 can be utilized. By pre-treating cells with URB597 before applying N-(2-Hydroxyethyl)docosanamide, researchers can determine if blocking FAAH alters the observed response. If the effect of N-(2-Hydroxyethyl)docosanamide is potentiated or changed in the presence of the inhibitor, it suggests an interaction with the FAAH pathway, potentially by competing for the enzyme or by elevating the levels of other endogenous FAAH substrates.
Identifying the subcellular location where N-(2-Hydroxyethyl)docosanamide exerts its effects is crucial for understanding its function. Immunofluorescence staining is a powerful technique for visualizing the intracellular localization of target proteins that may interact with or be affected by N-(2-Hydroxyethyl)docosanamide.
This method involves using fluorescently labeled antibodies that specifically bind to a protein of interest. For example, if it is hypothesized that N-(2-Hydroxyethyl)docosanamide modulates the activity of a specific receptor or enzyme, immunofluorescence can be used to visualize the distribution of this target protein within the cell (e.g., plasma membrane, mitochondria, or nucleus) in both control and treated cells. Changes in the localization or expression level of the target protein upon treatment with N-(2-Hydroxyethyl)docosanamide can provide significant mechanistic insights.
When assessing the biological activity of N-(2-Hydroxyethyl)docosanamide, it is important to evaluate its impact on cell health and proliferation. Cell viability assays are used to quantify the number of living cells in a culture after treatment with the compound. The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric assay commonly used for this purpose.
The CCK-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to produce a colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells. This assay can be used to determine if N-(2-Hydroxyethyl)docosanamide has cytotoxic, anti-proliferative, or pro-proliferative effects at different concentrations. The results from such assays are fundamental for interpreting other functional data, ensuring that observed effects are not simply a consequence of altered cell viability.
Table 2: Summary of Methodological Applications in N-(2-Hydroxyethyl)docosanamide Research
| Methodology | Application | Key Outcome |
| Nonlinear Regression | Analysis of dose-response data. | Accurate determination of EC50 and potency. |
| Benjamini-Hochberg | Correction for multiple comparisons in HTS. | Control of False Discovery Rate (FDR). |
| FAAH Inhibitors (e.g., URB597) | Mechanistic study of metabolic pathways. | Isolation of FAAH-dependent effects. |
| Immunofluorescence Staining | Visualization of target protein location. | Insights into subcellular mechanism of action. |
| CCK-8 Assay | Measurement of cell health and proliferation. | Evaluation of cytotoxic or proliferative effects. |
Ensuring Reproducibility and Data Integrity in N-(2-Hydroxyethyl)docosanamide Research
To ensure the credibility and robustness of research on N-(2-Hydroxyethyl)docosanamide, adherence to rigorous standards for reproducibility and data integrity is paramount. This involves a shift towards more transparent and verifiable research practices.
Protocol Pre-registration and Adherence to Open Science Framework Principles
Pre-registering a research protocol involves documenting the study plan in a public repository before the commencement of data collection. cos.ioosf.io This practice is a cornerstone of the Open Science Framework (OSF), which aims to increase the transparency and credibility of scientific research. scientificallysound.org For studies on N-(2-Hydroxyethyl)docosanamide, pre-registration would entail specifying the research questions, hypotheses, experimental design, and analysis plan in advance. cos.io This separates hypothesis-testing (confirmatory) research from hypothesis-generating (exploratory) research, thereby minimizing the risk of unintentional data-driven biases that can lead to false positives. cos.io
By creating a time-stamped, immutable record of the intended research, pre-registration on platforms like the OSF ensures that the original study plan is transparent and accessible, regardless of the study's outcome. scientificallysound.orgcos.io This approach enhances the integrity of the findings related to the quantification and functional analysis of N-(2-Hydroxyethyl)docosanamide.
Table 1: Example of a Pre-registration Template for a Study on N-(2-Hydroxyethyl)docosanamide
| Section | Description | Example Content for N-(2-Hydroxyethyl)docosanamide Study |
| Study Information | Basic details about the research. | Title: Quantification of N-(2-Hydroxyethyl)docosanamide in response to inflammatory stimuli in murine macrophages. Investigators: [List of researchers] |
| Hypothesis | The specific, testable prediction. | The concentration of N-(2-Hydroxyethyl)docosanamide will be significantly elevated in RAW 264.7 macrophages following stimulation with lipopolysaccharide (LPS) compared to vehicle-treated controls. |
| Variables | Independent and dependent variables. | Independent Variable: LPS concentration and time of exposure. Dependent Variable: Intracellular concentration of N-(2-Hydroxyethyl)docosanamide (ng/mg protein). |
| Design Plan | Description of the experimental design. | In vitro cell culture experiment with a control group and multiple treatment groups. |
| Analysis Plan | Statistical methods to be used. | Data will be analyzed using a one-way ANOVA with post-hoc Tukey's test for multiple comparisons. A p-value < 0.05 will be considered statistically significant. |
Public Data Sharing and Repository Utilization for Raw Experimental Data
In line with open science principles, sharing raw experimental data from N-(2-Hydroxyethyl)docosanamide research in public repositories is crucial for verification, re-analysis, and integration with other datasets. lipidomicssociety.org The field of lipidomics, which encompasses the study of N-acylethanolamines, is increasingly adopting this practice. lipidomicssociety.orglipidmaps.org
Repositories such as the LIPID MAPS Data Repository and the NIH Common Fund's National Metabolomics Data Repository (NMDR) via the Metabolomics Workbench provide platforms for researchers to deposit their lipidomics data. lipidmaps.org These repositories accept raw data files from mass spectrometry instruments, along with the associated metadata required to interpret the results. lipidmaps.orgnih.gov Sharing this data allows for independent validation of the findings and facilitates meta-analyses and the development of new bioinformatics tools. lipidomicssociety.org For instance, raw LC-MS/MS data from a study quantifying N-(2-Hydroxyethyl)docosanamide could be deposited, enabling other researchers to scrutinize the peak integrations and quantification methods. nih.gov
Table 2: Recommended Public Repositories for Lipidomics Data
| Repository | Focus | Data Types Accepted | Key Features |
| LIPID MAPS Data Repository | Lipidomics | Raw and processed mass spectrometry data, lipid structures, and concentrations. | Systematic lipid classification, tools for data analysis and visualization. lipidmaps.orgoup.com |
| Metabolomics Workbench (NMDR) | Metabolomics and Lipidomics | Raw and processed data from MS, NMR, and other analytical platforms. | Suite of tools for statistical analysis, data visualization, and pathway mapping. lipidmaps.org |
| ProteomeXchange (for lipid-protein interaction studies) | Proteomics | Mass spectrometry-based proteomics data. | Centralized submission to multiple partner repositories. |
| Proteomic Data Commons (PDC) | Proteomics, Metabolomics, Lipidomics | Data from cancer research, including proteogenomic datasets. | Integration with other cancer data types in the Cancer Research Data Commons (CRDC). wustl.eduscilifelab.se |
Network Pharmacology and In Silico Target Prediction for N-(2-Hydroxyethyl)docosanamide
Network pharmacology is a powerful in silico approach that investigates the complex interactions between drug molecules, their protein targets, and the broader network of biological pathways. nih.gov This methodology is particularly well-suited for understanding the pleiotropic effects of bioactive lipids like N-(2-Hydroxyethyl)docosanamide.
Construction of Protein-Protein Interaction (PPI) Networks from Experimental Data
The biological effects of N-(2-Hydroxyethyl)docosanamide are likely mediated through its interactions with a variety of proteins. grantome.comnumberanalytics.comiaanalysis.com Mapping these interactions is a critical step in elucidating its mechanism of action. Protein-protein interaction (PPI) networks can be constructed based on experimentally identified targets of N-(2-Hydroxyethyl)docosanamide or its known metabolic enzymes, such as fatty acid amide hydrolase (FAAH). mdpi.comnih.govwikipedia.org
These networks visually represent the identified proteins as nodes and the interactions between them as edges. nih.gov By analyzing the topology of the network, researchers can identify highly connected "hub" proteins that may play a central role in the compound's biological effects. This approach can reveal previously unknown relationships and functional modules. grantome.com
Gene Ontology (GO) Biological Function and KEGG Pathway Enrichment Analysis for Mechanistic Insight
Once a set of potential protein targets for N-(2-Hydroxyethyl)docosanamide has been identified, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses can provide significant mechanistic insights. plos.orgnih.gov
Gene Ontology (GO) analysis categorizes the identified proteins based on their associated biological processes, molecular functions, and cellular components. uniprot.org This helps to understand the overarching biological themes that are perturbed by N-(2-Hydroxyethyl)docosanamide.
KEGG pathway analysis maps the target proteins to specific metabolic and signaling pathways. plos.org This can reveal, for example, that the targets of N-(2-Hydroxyethyl)docosanamide are significantly enriched in pathways related to inflammation, such as the NF-κB or TNF signaling pathways. nih.gov
These analyses provide a systems-level view of the compound's effects, moving beyond a single target to a network of interconnected biological processes. nih.gov
Table 3: Hypothetical GO and KEGG Enrichment Analysis for N-(2-Hydroxyethyl)docosanamide Targets
| Analysis Type | Category/Pathway | Representative Enriched Terms | Potential Implication for N-(2-Hydroxyethyl)docosanamide |
| Gene Ontology (GO) | Biological Process | Inflammatory response, lipid metabolic process, cellular response to stimulus | The compound is likely involved in modulating inflammation and lipid metabolism. |
| Molecular Function | Enzyme binding, protein kinase activity, hydrolase activity | Suggests interaction with and regulation of enzymatic activities. | |
| Cellular Component | Membrane, cytoplasm, extracellular space | Indicates the compound may act on membrane-associated proteins and have signaling roles. | |
| KEGG Pathway | Signaling Pathways | PI3K-Akt signaling pathway, NF-kappa B signaling pathway, TNF signaling pathway | Points towards a role in key inflammatory and cell survival pathways. acs.org |
| Metabolism | Fatty acid degradation, Arachidonic acid metabolism | Consistent with its identity as a fatty acid amide and potential interaction with related metabolic routes. |
Utilization of Biomedical Databases for Target Identification and Disease Association
A wealth of information relevant to N-(2-Hydroxyethyl)docosanamide research is housed in various biomedical databases. These resources are invaluable for identifying potential protein targets, understanding their function, and exploring associations with disease states.
For instance, databases like SwissLipids and LIPID MAPS provide detailed information on the structure, classification, and known functions of lipids, including N-acylethanolamines. oup.comcreative-proteomics.com For target identification, databases such as UniProt offer comprehensive protein sequence and functional information, while the Protein Data Bank (PDB) contains 3D structural data of proteins, which is essential for in silico docking studies. uniprot.orgnih.gov Furthermore, resources like the Human Metabolome Database (HMDB) link metabolites to proteins and diseases. creative-proteomics.com By systematically querying these databases, researchers can generate hypotheses about the molecular targets of N-(2-Hydroxyethyl)docosanamide and its potential relevance to various pathologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
